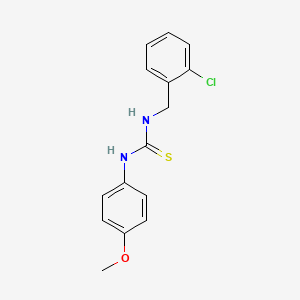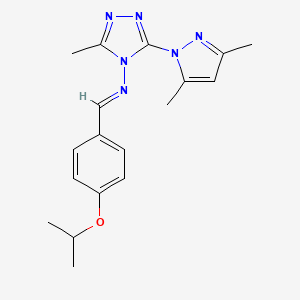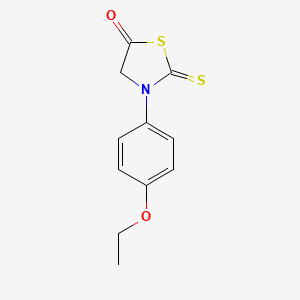![molecular formula C16H20N4O2S B5612467 N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5612467.png)
N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of molecules that are synthesized for their potential biological activities, which are often explored in the context of pharmaceutical research. Such molecules are typically designed to interact with specific biological targets, contributing to the development of new drugs or therapeutic agents. The synthesis and analysis of these compounds involve complex organic synthesis techniques, molecular structure elucidation, and an understanding of their chemical behavior.
Synthesis Analysis
The synthesis of complex molecules like N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide typically involves multi-step organic reactions, starting from simpler precursors. These processes may include the formation of the pyrrolidine ring, introduction of the furanyl and pyrimidinyl groups, and final assembly of the molecule. Techniques such as nucleophilic substitution, condensation reactions, and ring-closure strategies are commonly employed (Barlow et al., 1991).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), as well as X-ray crystallography for solid-state analysis. These techniques allow for the determination of the stereochemistry, functional groups, and overall molecular architecture (Subasri et al., 2016).
Chemical Reactions and Properties
The chemical behavior of the compound can be influenced by its functional groups and structural features. Reactions may include further functionalization of the molecule, interaction with biological targets, or participation in catalytic cycles. The presence of the pyrrolidine ring, furanyl moiety, and methylthio-pyrimidinyl group could contribute to its reactivity and potential as a ligand for biological molecules (Costello et al., 1991).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are crucial for its characterization and application. These properties are determined by the compound's molecular structure and can be measured using various physical and analytical techniques. The solubility of the compound, for example, affects its bioavailability and potential use in pharmaceutical formulations (Dyachenko & Chernega, 2006).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards specific reagents, and stability under various conditions, are determined by the functional groups present in the molecule and their arrangement. Understanding these properties is essential for predicting the compound's behavior in chemical reactions, its stability in formulations, or its interaction with biological systems (Rubtsova et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-10-4-5-14(22-10)12-8-20(9-13(12)18-11(2)21)15-6-7-17-16(19-15)23-3/h4-7,12-13H,8-9H2,1-3H3,(H,18,21)/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBATOCCGSLWJP-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CN(CC2NC(=O)C)C3=NC(=NC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)[C@@H]2CN(C[C@H]2NC(=O)C)C3=NC(=NC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-N,2-dimethyl-1-propanamine](/img/structure/B5612387.png)
![2-[4-(tert-butylamino)-2-quinazolinyl]phenol](/img/structure/B5612398.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-thienylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5612424.png)
![8-{[(cyclopropylmethyl)thio]acetyl}-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5612425.png)

![(3S*,4S*)-4-methyl-1-[(pyridin-2-ylthio)acetyl]piperidine-3,4-diol](/img/structure/B5612435.png)
![(1S*,5R*)-3-(3-pyridinylmethyl)-6-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5612440.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5612454.png)
![3-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5612468.png)
![N-[(2-aminopyridin-3-yl)methyl]-2,5,6-trimethylpyrimidin-4-amine](/img/structure/B5612477.png)


![N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5612487.png)